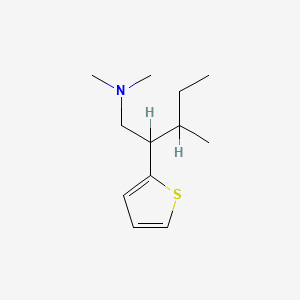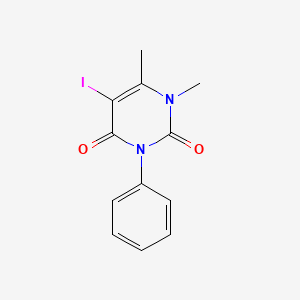
Propylene glycol, phthalic anhydride, maleic anhydride resin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol is a polymeric compound that has garnered attention due to its potential applications in various fields. This compound is formed by the polymerization of 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol. It is known for its biodegradability and reduced environmental impact, making it a promising alternative to traditional plastics and polymers .
准备方法
Synthetic Routes and Reaction Conditions
The polymer is synthesized through a polycondensation reaction involving 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol . The reaction typically occurs under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired polymer structure. The exact reaction conditions can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the monomers are combined under optimized conditions. The process is designed to maximize yield and ensure consistent quality of the polymer. The use of advanced catalysts and precise temperature control are crucial in achieving efficient production.
化学反应分析
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines
科学研究应用
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol has a wide range of applications in scientific research:
Chemistry: The polymer is studied for its potential as a biodegradable alternative to traditional plastics. Researchers are exploring its use in creating environmentally friendly materials.
Biology: Its biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: The polymer’s properties are being investigated for potential use in medical devices and implants.
作用机制
The mechanism by which 1,3-isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can influence biological pathways and processes, making the polymer useful in applications such as drug delivery and tissue engineering.
相似化合物的比较
Similar Compounds
- Phthalic anhydride, polymer with maleic anhydride and propylene glycol
- Phthalic anhydride, maleic anhydride, and propylene glycol polymer
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol stands out due to its biodegradability and reduced environmental impact. Unlike traditional polymers, which can persist in the environment for long periods, this polymer can break down more readily, making it a more sustainable option. Additionally, its unique combination of monomers provides distinct properties that can be tailored for specific applications.
属性
CAS 编号 |
25037-66-5 |
|---|---|
分子式 |
C15H14O8 |
分子量 |
322.27 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;1-2H;3-5H,2H2,1H3 |
InChI 键 |
URUNGZHBUGULCP-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
相关CAS编号 |
25037-66-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


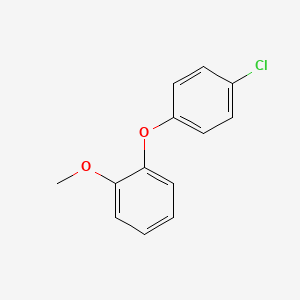
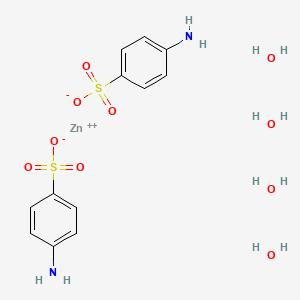
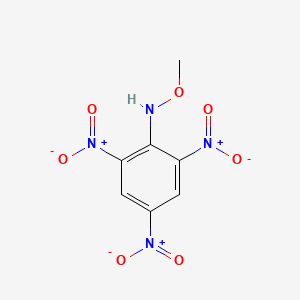
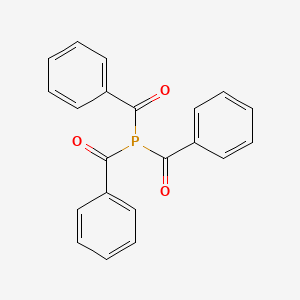
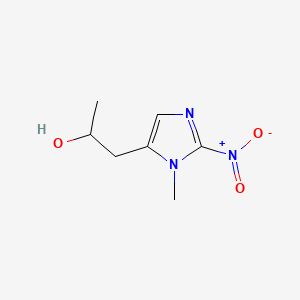

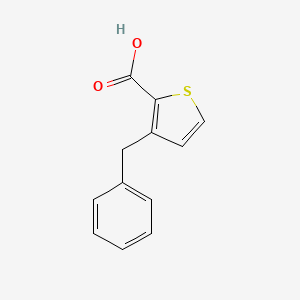
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
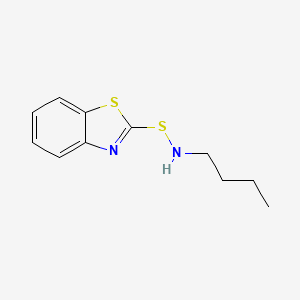

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
